molecular formula C24H29N3O4S2 B285310 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide

Cat. No. B285310
M. Wt: 487.6 g/mol
InChI Key: VQQYAAUAOCIQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide can disrupt the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide have been extensively studied in preclinical models. These studies have shown that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide can inhibit BTK activity in cancer cells, leading to decreased cell proliferation and increased apoptosis (cell death). N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide has also been shown to inhibit the activation of other signaling pathways that promote cancer cell survival, such as the PI3K/AKT pathway.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide in lab experiments is its potent anti-tumor activity and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in cancer cell survival and proliferation. However, the complex synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide and its limited solubility in aqueous solutions may limit its use in certain experiments.

Future Directions

There are several future directions for the development and use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide in cancer therapy. One potential application is in combination therapy with other anti-cancer agents, such as rituximab or chemotherapy drugs. Another direction is the development of more potent and selective BTK inhibitors based on the structure of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide. Finally, the use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide in patient populations with different types of cancer and genetic backgrounds will be important for determining its clinical efficacy and safety.

Synthesis Methods

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide involves several steps, including the reaction of 2-ethylpiperidine and 4-methoxybenzoyl chloride to form 3-(2-ethylpiperidin-1-yl)benzoic acid. This acid is then reacted with 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene to form the desired product, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide. The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. These studies have shown that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide has potent anti-tumor activity and can inhibit the growth of cancer cells both in vitro and in vivo. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, suggesting that it may have a role in combination therapy.

properties

Molecular Formula

C24H29N3O4S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide

InChI

InChI=1S/C24H29N3O4S2/c1-3-17-8-6-7-13-27(17)33(29,30)22-14-16(11-12-20(22)31-2)23(28)26-24-19(15-25)18-9-4-5-10-21(18)32-24/h11-12,14,17H,3-10,13H2,1-2H3,(H,26,28)

InChI Key

VQQYAAUAOCIQNI-UHFFFAOYSA-N

SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)OC

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.